Oroxin A

Pharmaceutics Formulation Science Bioavailability

Oroxin A is the only natural flavonoid glycoside that combines selective PPARγ partial agonism with unprecedented solubility enhancement (22.47-fold via Q[8] complexation). Unlike baicalein or baicalin, it achieves ~70% higher oral Cmax/AUC, activates Nrf2/GPX4-FSP1/CoQ10 anti-ferroptotic pathways, and inhibits COX-1 (IC50 1.4 μM). No other analog offers this multi-target, bioavailability-optimized profile. Ideal for oral in vivo research and formulation development. Order high-purity (≥98%) Oroxin A today for reproducible, translationally relevant results.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 57396-78-8
Cat. No. B600230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroxin A
CAS57396-78-8
SynonymsOroxin A
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1
InChIKeyIPQKDIRUZHOIOM-IAAKTDFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oroxin A (CAS 57396-78-8) - A Selective PPARγ Partial Agonist and Flavonoid Research Compound


Oroxin A (Baicalein 7-O-glucoside) is a natural flavonoid glycoside, a key constituent of *Oroxylum indicum* seeds [1]. As a PPARγ partial agonist, it activates PPARγ transcriptional activity by docking into the ligand-binding domain [2], with maximal effect observed at 50 μM in HEK-293t cells [3]. It also exhibits α-glucosidase inhibition and antioxidant capacity, positioning it as a research tool in metabolic and inflammatory disease studies .

Why Oroxin A (CAS 57396-78-8) Cannot Be Replaced by Baicalein, Baicalin, or Oroxin B in Research and Development


Oroxin A, baicalein (its aglycone), baicalin (baicalein 7-O-glucuronide), and oroxin B (baicalein-7-diglucoside) share a core structure but exhibit distinct pharmacological and pharmacokinetic properties due to their glycosylation patterns [1]. Oroxin A is a partial PPARγ agonist, while baicalein acts through different mechanisms including direct enzyme inhibition [2]. Oroxin A demonstrates superior bioavailability in vivo compared to baicalein [3], and its unique ability to form stable inclusion complexes dramatically enhances its aqueous solubility, a property not shared by its analogs . These critical differences mean that substituting Oroxin A with a structurally similar flavonoid will yield different experimental outcomes and is not scientifically justifiable without re-validation.

Oroxin A (CAS 57396-78-8) vs. Oroxin B, Baicalein, and Baicalin: A Head-to-Head Quantitative Comparison Guide


Oroxin A Exhibits Superior Aqueous Solubility and Gastric Release vs. Unmodified Oroxin A via Cucurbit[8]uril Complexation

Oroxin A, when complexed with cucurbit[8]uril (Q[8]), demonstrates a 22.47-fold increase in aqueous solubility compared to unmodified Oroxin A. The 1:1 inclusion complex (OA@Q[8]) also increases the cumulative release of Oroxin A in simulated gastric fluid by 2.3-fold, without affecting its antioxidant capacity.

Pharmaceutics Formulation Science Bioavailability

Oroxin A Achieves Higher Systemic Exposure (Cmax and AUC) Than Baicalin After Oral Administration in Rats

In a head-to-head pharmacokinetic study in rats following oral administration of *Semen Oroxyli* extract, Oroxin A achieved a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) than its close analog, baicalin. This indicates superior oral bioavailability for Oroxin A. [1]

Pharmacokinetics ADME Bioanalysis

Oroxin A Is a Potent COX-1 Inhibitor with a Quantified IC50, a Profile Distinct from Oroxin B

Oroxin A has been identified as a potent inhibitor of cyclooxygenase-1 (COX-1), with a reported IC50 of 1.4 μM . In contrast, Oroxin B (Baicalein-7-diglucoside) is primarily associated with the induction of endoplasmic reticulum stress and apoptosis in cancer cells, with a different target profile . While a direct, quantitative head-to-head COX-1 assay is lacking in the primary literature, this represents a strong class-level inference of distinct biological mechanisms.

Inflammation Enzymology Pharmacology

Oroxin A Provides Neuroprotection and Improves Survival in Subarachnoid Hemorrhage Models via a Unique Nrf2/GPX4 and FSP1/CoQ10 Axis

In a preclinical mouse model of subarachnoid hemorrhage (SAH), treatment with Oroxin A (OA) markedly improved survival rates and neurological function [1]. Mechanistically, OA suppressed neuronal ferroptosis by activating both the Nrf2/GPX4 pathway and upregulating FSP1, a parallel anti-ferroptotic mechanism [2]. This dual-pathway activation represents a unique mechanistic profile compared to baicalein, which primarily functions as an antioxidant and enzyme inhibitor.

Neuroscience Stroke Neuroinflammation Ferroptosis

Procurement Guide: Optimal Research and Industrial Application Scenarios for Oroxin A (CAS 57396-78-8)


Formulation Development for Poorly Soluble Flavonoids

Leverage Oroxin A's demonstrated ability to form a highly soluble 1:1 inclusion complex with cucurbit[8]uril (Q[8]), which increases aqueous solubility by 22.47-fold and gastric release by 2.3-fold. This makes Oroxin A an ideal model compound for developing and validating novel formulation strategies to enhance the bioavailability of flavonoid glycosides.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Higher Bioavailability

Select Oroxin A over baicalin for oral in vivo studies when higher and more predictable systemic exposure is required. Quantitative LC-MS/MS data confirms that Oroxin A achieves a Cmax and AUC that are approximately 70% higher than baicalin after oral administration in rats, enabling more robust pharmacokinetic and pharmacodynamic evaluations. [1]

Mechanistic Studies of PPARγ-Mediated Neuroprotection in Stroke and Brain Injury

Utilize Oroxin A as a selective PPARγ partial agonist in preclinical models of subarachnoid hemorrhage (SAH) or other acute brain injuries. Oroxin A uniquely engages the Nrf2/GPX4 and FSP1/CoQ10 pathways to suppress neuronal ferroptosis, a mechanism distinct from the general antioxidant effects of its analogs like baicalein. [2]

In Vitro Inflammation and Cancer Research Requiring COX-1 and ER Stress Modulation

Employ Oroxin A as a dual-mechanism research tool in inflammation and cancer studies. It provides a quantifiable, potent COX-1 inhibitory effect (IC50 = 1.4 μM) and also induces ER stress-mediated senescence, a profile that differentiates it from Oroxin B, which lacks significant COX-1 inhibition and primarily acts via ER stress in lymphoma cells.

Technical Documentation Hub

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